Pyromorphite
CAS No.: 12190-77-1
Cat. No.: VC1950346
Molecular Formula: ClO12P3Pb5
Molecular Weight: 1356 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12190-77-1 |
---|---|
Molecular Formula | ClO12P3Pb5 |
Molecular Weight | 1356 g/mol |
IUPAC Name | lead(2+);chloride;triphosphate |
Standard InChI | InChI=1S/ClH.3H3O4P.5Pb/c;3*1-5(2,3)4;;;;;/h1H;3*(H3,1,2,3,4);;;;;/q;;;;5*+2/p-10 |
Standard InChI Key | ZWHCFDOODAQLLX-UHFFFAOYSA-D |
SMILES | [O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cl-].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |
Canonical SMILES | [O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cl-].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |
Introduction
Chemical Composition and Structure
Pyromorphite's chemical identity is defined by its formula Pb₅(PO₄)₃Cl, classifying it as a lead chlorophosphate. The detailed chemical composition of pyromorphite includes several elements in specific proportions as shown in Table 1.
Table 1: Chemical Composition of Pyromorphite
Element | Weight Percentage | Oxide Form | Oxide Percentage |
---|---|---|---|
Phosphorus | 6.85% | P₂O₅ | 15.70% |
Lead | 76.38% | PbO | 82.28% |
Chlorine | 2.61% | Cl | 2.61% |
Oxygen | 14.15% | - | - |
Total | 100.00% | Total Oxide | 100.00% |
Data derived from mineral analysis
The molecular weight of pyromorphite is approximately 1,356.37 grams per mole . This mineral forms part of a continuous solid solution series with mimetite (Pb₅(AsO₄)₃Cl) and vanadinite (Pb₅(VO₄)₃Cl), where arsenic or vanadium can substitute for phosphorus . It also forms a series with hydroxylpyromorphite (Pb₅(PO₄)₃OH), where hydroxyl replaces chloride .
Physical Properties
Pyromorphite exhibits distinctive physical properties that help in its identification and classification. These properties are summarized in Table 2.
Table 2: Physical Properties of Pyromorphite
Property | Characteristic |
---|---|
Hardness | 3.5-4 on Mohs scale |
Specific Gravity | 6.7-7.1 (Average = 6.85) |
Color | Most commonly green, yellow, brown, orange, white; sometimes gray, colorless; less commonly tan, red, multicolored |
Luster | Resinous to subadamantine or greasy |
Streak | White |
Transparency | Translucent to subtranslucent |
Fracture | Brittle, uneven to subconchoidal |
Cleavage | Imperfect on {1011} |
Tenacity | Brittle |
Crystal System | Hexagonal |
Compiled from multiple mineralogical sources
Additionally, pyromorphite has distinctive optical properties, including:
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Refractive index: nω = 2.058, nε = 2.048
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Birefringence: δ = 0.010
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Optical character: Uniaxial (-), may be anomalously biaxial (-)
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Pleochroism: Weak
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Ultraviolet fluorescence: May fluoresce yellow to orange under longwave and shortwave UV light
Crystal Structure and Morphology
Pyromorphite crystallizes in the hexagonal system with space group P6₃/m. X-ray diffraction analysis has revealed its precise unit cell dimensions: a = 10.0268(3)Å, c = 7.3607(3)Å, with α = β = 90°, γ = 120°, and cell volume = 640.89(4)ų .
Crystals commonly form as hexagonal prisms terminated by basal planes, sometimes combined with narrow faces of a hexagonal pyramid. A distinctive feature of pyromorphite is the frequent occurrence of crystals with barrel-like curvature. Crystal habits include:
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Prismatic to acicular forms
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Globular to reniform masses
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Radiating aggregates
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"Hoppered" endings (hollow crystals)
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Barrel-shaped hexagonal crystals
Crystal sizes typically range from microscopic to several centimeters, with some specimens reaching up to 8 cm in length . The morphological diversity of pyromorphite contributes to its popularity among mineral collectors.
Formation and Occurrence
Pyromorphite forms as a secondary mineral in the oxidation zones of lead-bearing ore deposits through the reaction of lead-containing minerals with phosphate-rich solutions . This mineral is never the primary ore mineral but rather forms during the weathering and oxidation processes of primary lead deposits .
The synthesis of pyromorphite has been well-documented in laboratory settings. One method involves mixing lead nitrate with a phosphate solution containing chloride ions under controlled conditions. Research has shown that synthetic pyromorphite can be produced with particles similar in size and morphology to those formed naturally in lead-contaminated soils .
Major localities where notable pyromorphite specimens have been found include:
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Broken Hill, New South Wales, Australia
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Bunker Hill mine, Shoshone County, Idaho, USA
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Various locations in Germany, particularly the Black Forest region
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Cornwall, England
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Mt. Isa, Queensland, Australia
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Various locations in China, known for producing exceptional specimens
Varieties and Related Minerals
Pyromorphite forms part of an isomorphous series with several related minerals, making identification sometimes challenging without chemical analysis. The primary related minerals include:
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Mimetite (Pb₅(AsO₄)₃Cl): Generally yellower in color with fewer hollow crystals compared to pyromorphite
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Vanadinite (Pb₅(VO₄)₃Cl): Typically redder in color, slightly softer, and with a slightly yellow streak
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Hydroxylpyromorphite (Pb₅(PO₄)₃OH): A recently formally described mineral where hydroxyl replaces chloride
Pyromorphite can contain various impurities including calcium, chromium, vanadium, arsenic, radium, and fluorine, which can influence its appearance and properties . The close resemblance between members of this mineral series often makes them indistinguishable without chemical testing .
Environmental Significance and Lead Remediation
One of the most significant aspects of pyromorphite research is its application in environmental remediation, particularly for immobilizing lead in contaminated soils and waters. Pyromorphite is one of the most stable minerals in the environment, with extremely low solubility (log Ksp = -79) , which greatly decreases the bioavailability of lead to organisms.
Research has demonstrated that pyromorphite formation can effectively sequester lead:
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Available lead in solution can be quickly transformed to pyromorphite by precipitation, with over 90% lead removal occurring within 30 seconds under experimental conditions
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When lead paint was exposed to phosphate-containing cola drinks (simulating stomach conditions), nearly all soluble lead was converted to pyromorphite within 6 hours
This high stability has led to the development of phosphate-based remediation strategies for lead-contaminated sites, where the addition of phosphate amendments promotes the formation of pyromorphite, thereby reducing lead mobility and toxicity.
Factors Affecting Stability and Formation
Despite its inherent stability, several factors can influence pyromorphite formation and persistence in natural environments:
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Microbial Activity: Certain soil microorganisms and their metabolites can affect the stability of pyromorphite and potentially cause lead release through increased dissolution
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Organic Acids: Low molecular weight organic acids (LMWOAs) such as oxalic acid and citric acid can inhibit pyromorphite formation in contaminated soils. Research has shown that the addition of oxalic acid can reduce pyromorphite formation from 37% to 3% of the total lead in contaminated soil samples
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pH Conditions: Solution pH significantly affects pyromorphite formation, particularly in relation to the point of zero charge (PZC) of soil particles. The pH influences the dominant orthophosphate species in solution (H₃PO₄⁰→H₂PO₄¹⁻→HPO₄²⁻→PO₄³⁻ as pH increases), which in turn affects pyromorphite precipitation kinetics
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Phosphate Availability: The concentration and form of available phosphate in solution directly impacts pyromorphite formation rates and extent
These factors must be considered when implementing phosphate-based remediation strategies for lead-contaminated sites.
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